molecular formula C13H13NO2 B8557719 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole CAS No. 55050-91-4

1-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole

Cat. No. B8557719
M. Wt: 215.25 g/mol
InChI Key: RHXISQQDPMQSEB-UHFFFAOYSA-N
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Patent
US04016283

Procedure details

95.7 g of o-(pyrrol-1-yl)-phenol, 245 g of potassium carbonate and 167 g of epichlorohydrin are heated to the boil in a nitrogen atmosphere, whilst stirring. After 6 hours, the reaction mixture is cooled and filtered and the filtrate is evaporated in vacuo, ultimately at a bath temperature of 120° C. The oil which remains is dissolved in 300 ml of ether and the solution is extracted with 300 ml of 2 N sodium hydroxide solution and washed with 100 ml of water. The oil which remains after evaporating off the solvent is distilled in a high vacuum and gives 1-[o-(pyrrol-1-yl)-phenoxy]-2,3-epoxy-propane of boiling point 103°-105° C/0.001 mm Hg.
Quantity
95.7 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[OH:12])[CH:5]=[CH:4][CH:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].[CH2:19]([CH:21]1[O:23][CH2:22]1)Cl>>[N:1]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:12][CH2:19][CH:21]2[O:23][CH2:22]2)[CH:2]=[CH:3][CH:4]=[CH:5]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
95.7 g
Type
reactant
Smiles
N1(C=CC=C1)C1=C(C=CC=C1)O
Name
Quantity
245 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
167 g
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo, ultimately at a bath temperature of 120° C
DISSOLUTION
Type
DISSOLUTION
Details
The oil which remains is dissolved in 300 ml of ether
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with 300 ml of 2 N sodium hydroxide solution
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
after evaporating off the solvent
DISTILLATION
Type
DISTILLATION
Details
is distilled in a high vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(C=CC=C1)C1=C(OCC2CO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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